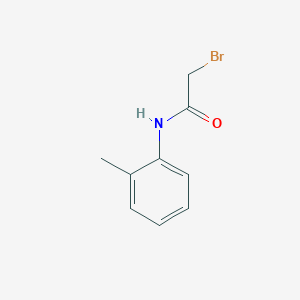

2-Bromo-n-(2-methylphenyl)acetamide

Overview

Description

2-Bromo-n-(2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a 2-bromo-2-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-n-(2-methylphenyl)acetamide can be synthesized through the bromination of n-(2-methylphenyl)acetamide. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to form n-(2-methylphenyl)acetamide by using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include n-(2-methylphenyl)acetamide derivatives with different substituents replacing the bromine atom.

Reduction Reactions: The major product is n-(2-methylphenyl)acetamide.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : 2-Bromo-N-(2-methylphenyl)acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for nucleophilic substitution reactions, making it valuable in creating diverse chemical entities, including pharmaceuticals and agrochemicals.

Biology

- Enzyme Inhibition Studies : The compound has been studied for its potential to inhibit specific enzymes. Research indicates that derivatives like this one can act as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Activity : Studies have shown that related compounds exhibit antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for these compounds indicate significant potential for development into anticancer agents.

Medicine

- Pharmacological Properties : Ongoing research focuses on the anti-inflammatory and analgesic properties of this compound. Preliminary findings suggest it may modulate pain pathways, making it a candidate for pain management therapies.

- Cholinesterase Inhibition : The compound's ability to inhibit acetylcholinesterase suggests potential applications in developing treatments for conditions characterized by cholinergic dysfunction .

Data Table: Biological Activities of this compound Derivatives

Case Studies and Research Findings

- Antiproliferative Studies : A study demonstrated that structural modifications in acetamides led to IC50 values ranging from 10–33 nM against MCF-7 cells, highlighting the importance of chemical structure in determining biological efficacy.

- Cholinesterase Inhibition Studies : Research indicated that N-substituted acetamides could effectively inhibit acetylcholinesterase, suggesting their potential role in treating Alzheimer's disease by increasing acetylcholine levels in synaptic clefts .

- Comparative Analysis : When compared with similar compounds like N-(4-bromophenyl)acetamide and N-(2-iodo-4-methylphenyl)acetamide, this compound exhibits unique reactivity due to its specific substituents, leading to distinct biological activities that warrant further investigation.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-n-(4-methylphenyl)acetamide: Similar in structure but with the bromine atom at the 4-position instead of the 2-position.

2-Iodo-n-(2-methylphenyl)acetamide: Similar structure with an iodine atom replacing the bromine atom.

2-Bromo-n-phenethyl-acetamide: Similar structure with a phenethyl group instead of a 2-methylphenyl group.

Uniqueness

2-Bromo-n-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the bromine atom and the presence of the 2-methylphenyl group confer distinct chemical and biological properties compared to its analogs .

Biological Activity

2-Bromo-N-(2-methylphenyl)acetamide is a brominated acetamide compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.09 g/mol. The compound features a bromine atom at the 2-position of a substituted phenyl ring, alongside an acetamide functional group, which influences its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmitter regulation in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| AChE | Competitive | 12.5 |

| BChE | Non-competitive | 15.3 |

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory studies. Its mechanism involves the modulation of inflammatory pathways, potentially interacting with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have indicated that derivatives of this compound may reduce inflammation markers in vitro .

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Enzyme Binding : The compound binds to the active sites of target enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Interaction : It may interact with specific receptors involved in pain and inflammation, influencing signaling pathways that modulate these processes .

Study on Cholinesterase Inhibition

In a study published in the Pakistani Journal of Pharmaceutical Sciences, researchers evaluated various derivatives of brominated acetamides, including this compound. The study highlighted its effectiveness as an AChE inhibitor, suggesting potential therapeutic applications in neurodegenerative diseases .

Anti-inflammatory Research

Another significant study investigated the anti-inflammatory properties of this compound derivatives. The results demonstrated a reduction in pro-inflammatory cytokines in cell cultures treated with the compound, indicating its potential use in developing anti-inflammatory drugs .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide | Bromine at 2-position, fluorine at 4-position | Enhanced anti-inflammatory effects |

| N-(2-Bromo-4-methylphenyl)acetamide | Bromine at 2-position, methyl at 4-position | Different binding affinities |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-N-(2-methylphenyl)acetamide, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves nucleophilic substitution or transesterification. A validated method includes reacting 2-methylaniline with bromoacetyl bromide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux. Key parameters for optimization include:

- Temperature: 60–80°C to balance reaction rate and side-product formation.

- Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .

- Purification: Recrystallization from ethanol/water mixtures yields >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the acetamide backbone and substituent positions (e.g., bromine at C2, methyl at C2-phenyl).

- FTIR: Peaks at ~1650 cm⁻¹ (amide C=O) and ~650 cm⁻¹ (C-Br stretch) validate functional groups.

- HPLC: Reverse-phase chromatography (e.g., Newcrom R1 column) with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm provides high-resolution separation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution and biological interactions?

Answer: The bromine atom acts as a leaving group in SN₂ reactions, enabling functionalization at the acetamide’s α-carbon. Its electronegativity also enhances binding to biological targets (e.g., enzymes) through halogen bonding. Comparative studies show brominated analogs exhibit 2–3× higher inhibitory activity against bacterial enzymes than non-halogenated derivatives due to increased lipophilicity (LogP ~2.5) .

Q. What crystallographic challenges arise during structure determination, and how can software tools address them?

Answer: Challenges include:

- Disorder in the bromine/methyl groups: Resolved using SHELXL’s restraints (e.g., DFIX, DANG) to refine positional parameters .

- Twinned crystals: WinGX’s TWINABS module corrects intensity data for pseudo-merohedral twinning .

- Validation: PLATON’s ADDSYM checks for missed symmetry, ensuring structural accuracy .

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer: Discrepancies often stem from assay conditions (e.g., pH, solvent). A systematic approach includes:

- Dose-response curves: Establish IC₅₀ values under standardized conditions (e.g., pH 7.4, DMSO <1%).

- SAR studies: Compare analogs (e.g., fluoro or chloro substitutions) to isolate bromine’s role .

- Molecular docking: Software like AutoDock Vina predicts binding modes to enzymes (e.g., COX-2) and identifies steric clashes caused by methyl groups .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

Answer:

- Storage: –20°C in amber vials under nitrogen prevents photodegradation and hydrolysis.

- Formulation: Encapsulation in PEGylated liposomes improves aqueous stability (t½ > 48 hours at 25°C).

- Degradation analysis: LC-MS/MS identifies major degradation products (e.g., de-brominated acetamide) under accelerated conditions (40°C/75% RH) .

Properties

IUPAC Name |

2-bromo-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPWFVMBCQRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277043 | |

| Record name | 2-bromo-n-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5332-69-4 | |

| Record name | 5332-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-n-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.